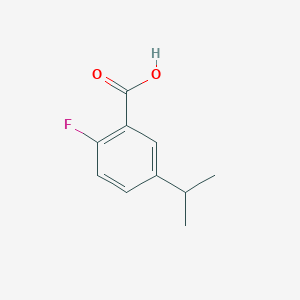

2-Fluoro-5-(propan-2-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIVLRAQCWNILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341654-82-7 | |

| Record name | 2-fluoro-5-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-5-(propan-2-yl)benzoic Acid

The following technical guide details the structural analysis, synthetic pathways, and application spectrum of 2-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 1341654-82-7).

A Strategic Building Block for Medicinal Chemistry

Executive Summary & Chemical Identity

This compound (also known as 2-Fluoro-5-isopropylbenzoic acid) is a disubstituted aromatic carboxylic acid characterized by a unique "push-pull" electronic structure. It serves as a critical scaffold in drug discovery, particularly for modulating metabolic stability via fluorination and enhancing lipophilicity through the isopropyl moiety.

| Property | Data |

| CAS Number | 1341654-82-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| SMILES | O=C(O)C1=CC(C(C)C)=CC=C1F |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | ~3.0 – 3.3 (Acidic due to ortho-F inductive effect) |

Structural Analysis & Electronic Properties

The utility of this compound stems from the specific arrangement of its substituents. A detailed understanding of these electronic vectors is required for rational reaction design.

The Ortho-Fluoro Effect

The fluorine atom at the C2 position (ortho to the carboxylic acid) exerts two competing effects:

-

Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density from the ring and the adjacent carboxyl group. This stabilizes the carboxylate anion, making the acid stronger (lower pKa) than unsubstituted benzoic acid.

-

Resonance Donation (+R): While fluorine can donate lone pairs, the inductive effect dominates in the ground state. However, this donation makes the C2 position susceptible to Nucleophilic Aromatic Substitution (SNAr) under specific conditions.

The Meta-Isopropyl Group

The isopropyl group at C5 acts as a weak electron donor via hyperconjugation .

-

Steric Bulk: It adds significant hydrophobic bulk (

), which is useful for filling hydrophobic pockets in enzyme active sites (e.g., kinase allosteric pockets). -

Regiochemical Synergies: In electrophilic aromatic substitution (EAS), the isopropyl group directs ortho/para, while the acid group directs meta. This interplay is crucial for synthesis.

Synthetic Pathways

There are two primary methodologies for synthesizing this compound: the Direct Alkylation Route (Industrial) and the Metal-Catalyzed Coupling Route (Precision/Lab Scale).

Route A: Direct Friedel-Crafts Alkylation (Convergent Synthesis)

This is the most atom-economical route, leveraging the synergistic directing effects of the substituents on the benzoic acid core.

-

Reagent: Isopropyl bromide (or Isopropyl alcohol).

-

Catalyst: AlCl₃ (Lewis Acid) or H₂SO₄ (Brønsted Acid).

Mechanistic Logic: The -COOH group is a meta-director (deactivating).[4] The -F group is an ortho/para-director (activating/deactivating).[4]

-

Target C5: Position 5 is meta to the -COOH and para to the -F.

-

Target C3: Position 3 is meta to the -COOH and ortho to the -F.

-

Selectivity: Position 3 is sterically crowded (sandwiched between F and COOH). Position 5 is sterically accessible. Therefore, alkylation occurs predominantly at C5.

Route B: Organometallic Coupling (Precision Synthesis)

For high-purity applications where isomer separation is difficult, a cross-coupling approach is preferred.

-

Step 1: Bromination of 2-fluorobenzoic acid to yield 5-bromo-2-fluorobenzoic acid .

-

Step 2: Suzuki-Miyaura coupling with isopropenylboronic acid pinacol ester .

-

Step 3: Catalytic hydrogenation (Pd/C, H₂) to reduce the alkene to the isopropyl group.

Figure 1: Comparison of convergent (industrial) and linear (precision) synthetic pathways.

Experimental Protocols

Protocol 1: Laboratory Synthesis via Friedel-Crafts

Note: This protocol assumes standard Schlenk line techniques.

-

Setup: Charge a flame-dried 250 mL round-bottom flask with 2-fluorobenzoic acid (14.0 g, 100 mmol) and Dichloromethane (DCM) (100 mL).

-

Catalyst Addition: Cool to 0°C. Add Aluminum Chloride (AlCl₃) (26.6 g, 200 mmol) portion-wise. Caution: Exothermic.

-

Alkylation: Add 2-Bromopropane (13.5 g, 110 mmol) dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature and reflux for 4-6 hours. Monitor by TLC or LC-MS.

-

Quench: Pour the reaction mixture carefully onto ice/HCl mixture to hydrolyze aluminum salts.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Hexanes/Ethyl Acetate to obtain the pure acid.

Reactivity Profile & Derivatization

The molecule possesses two distinct "handles" for further chemical modification: the carboxylic acid and the fluorinated aromatic ring.

Carboxylic Acid Transformations

Standard amide coupling reagents (HATU, EDC/HOBt) work efficiently.

-

Application: Formation of amide bonds to link the scaffold to pharmacophores.

-

Note: The ortho-fluorine may slightly retard coupling rates due to steric and electronic repulsion of the incoming nucleophile, requiring extended reaction times.

Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro position is activated by the ortho-carboxyl group (electron-withdrawing).[4]

-

Reactivity: The fluorine can be displaced by strong nucleophiles (e.g., primary amines, thiols) under elevated temperatures.

-

Condition: Use a base (K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at >80°C.

-

Result: This converts the 2-fluoro scaffold into a 2-amino-5-isopropylbenzoic acid derivative (anthranilic acid analog).

Figure 2: Divergent reactivity profile allowing for scaffold diversification.

Applications in Drug Discovery

This building block is frequently utilized in Fragment-Based Drug Discovery (FBDD) .

-

Metabolic Stability: The C-F bond is metabolically robust. Replacing a C-H bond with C-F often blocks metabolic oxidation at the C2 position (CYP450 blocking).

-

Lipophilic Efficiency: The isopropyl group increases LogP, enhancing membrane permeability.

-

Bioisosterism: The 2-fluorobenzoic acid motif mimics the electrostatic surface of salicylates but without the phenolic hydroxyl, potentially reducing Phase II conjugation (glucuronidation).

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.

References

-

Chemical Identity & Properties

- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218766.

-

URL:[Link]

- Synthetic Methodology (Friedel-Crafts Principles)

-

Fluorine in Medicinal Chemistry

- Source: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

URL:[Link]

- Commercial Availability & CAS Verification: Source: Sigma-Aldrich / Merck KGaA. Product Catalog: 2-Fluoro-5-isopropylbenzoic acid.

Sources

Physical and Chemical Properties of 2-Fluoro-5-(propan-2-yl)benzoic Acid

Executive Summary: The Fluorinated Scaffold

In the landscape of modern drug discovery, 2-Fluoro-5-(propan-2-yl)benzoic acid (also known as 2-Fluoro-5-isopropylbenzoic acid ) represents a critical "privileged structure." This compound combines the metabolic stability of a fluorinated aromatic ring with the lipophilic bulk of an isopropyl group. It serves as a versatile building block for synthesizing kinase inhibitors, GPCR modulators, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed to support rigorous experimental workflows.

Molecular Architecture & Identification

The compound features a benzoic acid core substituted at the ortho position with a fluorine atom and at the meta position (relative to the acid) with an isopropyl group. The ortho-fluorine atom exerts a significant electronic effect, lowering the pKa of the carboxylic acid relative to non-fluorinated analogues and influencing the conformation of amide derivatives through intramolecular hydrogen bonding.

Table 1: Chemical Identity & Registry

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-Fluoro-5-isopropylbenzoic acid; 5-Isopropyl-2-fluorobenzoic acid |

| CAS Number | 1341654-82-7 |

| Molecular Formula | C₁₀H₁₁FO₂ |

| SMILES | CC(C)C1=CC(=C(C=C1)F)C(=O)O |

| InChI Key | ZPIVLRAQCWNILA-UHFFFAOYSA-N |

| Molecular Weight | 182.19 g/mol |

Physicochemical Profile

Understanding the physicochemical behavior of this scaffold is essential for predicting its performance in biological assays and formulation.

Key Properties

| Property | Value / Range | Notes |

| Physical State | Solid (Crystalline powder) | Typically white to off-white.[1] |

| Melting Point | 135–145 °C (Predicted) | Experimental verification required per batch. Analogous 2-fluoro-5-methylbenzoic acid melts at ~160°C; isopropyl bulk may lower lattice energy. |

| Boiling Point | ~285 °C (at 760 mmHg) | Predicted based on structure-property relationships. |

| pKa (Acid) | 3.3 – 3.5 (Predicted) | More acidic than benzoic acid (4.2) due to the electron-withdrawing ortho-fluorine. |

| LogP (Lipophilicity) | 3.2 – 3.4 | High lipophilicity driven by the isopropyl group; suitable for membrane permeability. |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; requires pH adjustment (basic) for aqueous solubility. |

Electronic & Steric Effects

-

Ortho-Fluorine Effect: The fluorine atom at C2 creates a dipole that increases the acidity of the carboxylic acid. In amide coupling reactions, this fluorine can stabilize the transition state but may also sterically hinder nucleophilic attack if the nucleophile is bulky.

-

Isopropyl Lipophilicity: The C5-isopropyl group adds significant hydrophobic bulk, enhancing interaction with hydrophobic pockets in protein targets (e.g., ATP-binding sites in kinases).

Synthetic Pathways & Reactivity

For research and scale-up, two primary synthetic routes are viable. The choice depends on the availability of precursors and the scale of operation.

Method A: Carboxylation via Grignard/Lithiation (Recommended)

This method is preferred for high purity and laboratory-scale synthesis. It utilizes 1-bromo-2-fluoro-5-isopropylbenzene as the starting material.

Protocol Logic:

-

Activation: Conversion of the aryl bromide to a nucleophilic aryl-metal species (Grignard or Aryllithium).

-

Carboxylation: Electrophilic attack on Carbon Dioxide.

-

Protonation: Acidic quench to liberate the free acid.

Figure 1: Organometallic synthesis route via carboxylation.

Method B: Oxidation of Precursor

An alternative industrial route involves the oxidation of 2-fluoro-5-isopropylbenzaldehyde or 2-fluoro-5-isopropyltoluene .

-

Reagents: KMnO₄ or NaClO₂ (Pinnick oxidation).

-

Note: Care must be taken to avoid over-oxidation of the isopropyl benzylic position, although the tertiary proton is less reactive than the aldehyde.

Experimental Protocols (Self-Validating)

Analytical Characterization (HPLC-UV)

To ensure the integrity of the building block before use in library synthesis, the following HPLC method is recommended.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide bonds in derivatives).

-

Expected Retention: The compound will elute relatively late (approx. 7-8 min) due to the lipophilic isopropyl group.

1H-NMR Interpretation

A self-validating NMR spectrum should show:

-

Carboxylic Acid: Broad singlet at ~11-13 ppm (exchangeable).

-

Aromatic Region (3H):

-

H6 (dd): Doublet of doublets (coupling with F and H4) at ~7.8 ppm.

-

H4 (m): Multiplet at ~7.4 ppm.

-

H3 (dd): Doublet of doublets (large J_H-F coupling) at ~7.1 ppm.

-

-

Isopropyl Group:

-

Methine (septet): ~2.9 ppm.

-

Methyls (d): ~1.2 ppm (6H, strong doublet).

-

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (room temperature is generally stable). Keep container tightly closed to prevent moisture absorption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23530574: this compound. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Optimization of 2-Fluoro-5-(propan-2-yl)benzoic Acid

[1][3][4]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 2-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 1341654-82-7), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3][4]

Unlike simple benzoic acid, this molecule exhibits a distinct "amphiphilic" character due to the interplay between its polar head group (carboxylic acid), electron-withdrawing ortho-substituent (fluorine), and lipophilic meta-tail (isopropyl).[1][2][3][4][5] Understanding these physicochemical drivers is essential for optimizing reaction solvents, purification via crystallization, and formulation vehicles.[1][2][3][5]

The Molecule at a Glance

| Property | Value / Characteristic | Mechanistic Driver |

| Molecular Formula | C₁₀H₁₁FO₂ | -- |

| Molecular Weight | 182.19 g/mol | -- |

| Physical Form | Crystalline Solid | Intermolecular H-bonding (dimerization) |

| Estimated pKa | 3.3 – 3.5 | Ortho-fluoro inductive effect increases acidity vs. Benzoic acid (4.2).[1][2][3][4] |

| Estimated LogP | 3.5 – 3.8 | Isopropyl group significantly increases lipophilicity.[1][2][3][4] |

| Solubility Class | pH-Dependent Hydrophobe | Soluble in organic solvents; insoluble in water (pH < pKa).[1][2][3][4][5] |

Physicochemical Architecture

To predict solubility behavior without exhaustive testing, one must analyze the structural "push-pull" forces within the molecule.[1][3][4][5]

The Ortho-Fluoro Effect (Acidity Modulator)

The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I).[1][3][4] This stabilizes the carboxylate anion formed upon deprotonation, making the molecule more acidic than unsubstituted benzoic acid.[1][2]

-

Implication: The onset of aqueous solubility occurs at a lower pH.[1][2] While benzoic acid requires pH > 5.2 (pKa + 1) for full solubilization, this compound may begin to dissolve significantly at pH ~4.5.[1][3][4]

The Isopropyl Tail (Lipophilicity Driver)

The 5-isopropyl group adds significant non-polar surface area.[1][3][5] This shifts the partition coefficient (LogP) from ~1.9 (Benzoic acid) to >3.5.[2][5]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the solute's specific functional groups.

| Solvent Class | Suitability | Recommended Solvents | Technical Insight |

| Chlorinated | High | Dichloromethane (DCM), Chloroform | Excellent solvation of the lipophilic isopropyl group and the dimerized acid core.[1][2][3] Ideal for extraction.[4][5] |

| Esters/Ethers | High | Ethyl Acetate, THF, MTBE | Good general-purpose solvents.[1][2][3][4] THF breaks carboxylic acid dimers via H-bonding.[1][4][5] |

| Alcohols | Moderate/High | Ethanol, Isopropanol, Methanol | High solubility at elevated temperatures.[1][2][3][5] Critical: Solubility drops sharply upon cooling, making these ideal for recrystallization .[1][2][4][5] |

| Hydrocarbons | Low/Moderate | Toluene, Heptane, Hexane | Soluble in hot Toluene; generally insoluble in cold Heptane.[1][2][3][5] Use Heptane as an anti-solvent .[1][2][3][4][5] |

| Aqueous | pH-Dependent | Water (pH > 6), Buffer | Practically insoluble at pH < 3.[1][2][3][4] Highly soluble as Sodium/Potassium salt at pH > 6.[4][5] |

Visualizing the Solubility Workflow

The following decision tree outlines the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Solubility Screening Decision Tree. This workflow guides the selection of solvents for synthesis, purification, and extraction based on the physicochemical properties of this compound.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

This protocol provides a robust method for determining thermodynamic solubility in organic solvents.[3][4][5]

Prerequisites:

Procedure:

-

Saturation: Add excess this compound to 5 mL of the target solvent in a sealed glass vial.

-

Equilibration: Agitate the suspension at the target temperature (e.g., 25°C) for 24 hours. Note: Ensure solid is always present.[1][2][4][5] If all solid dissolves, add more.[1][2][5]

-

Filtration: Stop agitation and allow solids to settle for 30 minutes. Withdraw 1-2 mL of supernatant and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant mass is achieved.[1][2][3][5]

-

Calculation:

Protocol B: pH-Solubility Profiling (The "Salt Switch")

Because this molecule is a weak acid, its aqueous solubility is dictated by the Henderson-Hasselbalch equation.[1][3][4][5]

Procedure:

-

Prepare a suspension of the compound in 0.1 M HCl (practically insoluble).[2][3][4][5]

-

Titrate slowly with 0.1 M NaOH while monitoring turbidity or UV absorbance (254 nm).

-

Critical Point: Record the pH where the solution becomes clear. This is the pH_max (solubility limit of the salt).[1][2]

-

Equation:

Where

Process Optimization: Purification Strategy

The high lipophilicity (LogP ~3.[2][3][5]5) combined with the carboxylic acid functionality makes Acid-Base Swing Extraction the most efficient purification method.[1][2][4]

-

Dissolution: Dissolve crude material in an organic solvent (DCM or Ethyl Acetate).[1][2][3][4][5]

-

Extraction: Wash with 1M NaOH (aq). The compound deprotonates and moves to the water phase as the sodium salt.[2][5] Impurities that are non-acidic lipophiles remain in the organic phase.[3][4][5]

-

Precipitation: Separate the aqueous layer and acidify with 1M HCl to pH < 2.[1][2][3][4][5] The this compound will precipitate as a white solid.[1][3][4]

Visualizing the pH Equilibrium

Figure 2: pH-Dependent Equilibrium.[1][3][4][5] The transition between the lipophilic free acid and the hydrophilic carboxylate salt is the fundamental mechanism for aqueous solubility and purification.[2][3]

References

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1][2][3][4][5] OECD Publishing, Paris.[1][2][4][5] Available at: [Link][1][2][5]

-

PubChem. this compound (Compound).[1][3][4][6] National Library of Medicine.[1][2][4][5] Available at: [Link][1][2][5]

-

Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.[1][2][3][5][7] International Journal of Quantum Chemistry.[1][2][4][5][7] Available at: [Link][1][2][5]

-

OpenStax Chemistry. Substituent Effects on Acidity. Available at: [Link][1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid | C10H11FO4S | CID 43140864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

potential biological activity of 2-Fluoro-5-(propan-2-yl)benzoic acid

A Strategic Fluorinated Scaffold for Medicinal Chemistry[1]

Executive Summary

2-Fluoro-5-(propan-2-yl)benzoic acid (also known as 2-fluoro-5-isopropylbenzoic acid) is a specialized fluorinated aromatic intermediate.[1] While not a marketed pharmaceutical agent in its standalone form, it serves as a privileged scaffold in drug discovery.[1] Its structure combines three critical pharmacophoric elements: a carboxylic acid "warhead" for ionic interactions, an ortho-fluorine atom for metabolic stability and electronic modulation, and a meta-isopropyl group for filling hydrophobic pockets.[1]

This guide analyzes its potential biological activity based on Structure-Activity Relationship (SAR) data from analog series, specifically highlighting its utility in developing Adenylyl Cyclase 1 (AC1) inhibitors for neuropathic pain and Transthyretin (TTR) kinetic stabilizers for amyloidosis.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The introduction of the fluorine atom at the C2 position significantly alters the pKa and lipophilicity compared to the non-fluorinated parent (cumic acid), enhancing its ability to penetrate lipid bilayers while maintaining solubility.[1]

| Property | Data | Relevance to Bioactivity |

| CAS Number | 124287-73-0 | Unique Identifier |

| Molecular Formula | C₁₀H₁₁FO₂ | -- |

| Molecular Weight | 182.19 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da) |

| Predicted LogP | ~3.1 | High membrane permeability; suitable for CNS targets |

| pKa (Acid) | ~3.2 - 3.5 | More acidic than benzoic acid (4.[1]2) due to o-F inductive effect; exists as anion at physiological pH |

| H-Bond Acceptors | 2 (O, F) | Fluorine acts as a weak acceptor; Carboxyl interacts with Arg/Lys residues |

| Rotatable Bonds | 2 | Rigid core with flexible isopropyl tail |

Mechanistic Potential: The Pharmacophore[1]

The biological value of this compound lies in its specific substitution pattern.[1]

A. The Ortho-Fluorine Effect[1]

-

Metabolic Blockade: The C2 position is a common site for Phase I metabolic oxidation.[1] Fluorine substitution blocks this, extending the half-life of derived drugs.[1]

-

Conformational Lock: The fluorine atom creates an electrostatic repulsion with the carbonyl oxygen of the carboxylic acid, forcing the carboxyl group out of planarity or locking it in a specific conformation, which can enhance binding affinity to rigid protein targets.

B. The Meta-Isopropyl Group[1]

-

Hydrophobic Filling: The isopropyl group provides a bulky, lipophilic moiety that is ideal for filling "hydrophobic sub-pockets" in enzymes and receptors (e.g., PPARs, COX enzymes).[1]

Targeted Biological Applications

Based on structural homology and SAR studies of related fluorobenzoic acids, this scaffold is highly relevant for two primary therapeutic areas.[1]

Application A: Adenylyl Cyclase 1 (AC1) Inhibition (Neuropathic Pain)

Research into non-opioid analgesics has identified AC1 as a key target.[1] 2-Fluoro-5-alkylbenzoic acids are precursors to pyrimidinone-based AC1 inhibitors .[1][2]

-

Mechanism: The benzoic acid moiety mimics the phosphate group of ATP (the natural substrate), while the isopropyl group occupies the hydrophobic region of the AC1 active site, conferring selectivity over other adenylate cyclase isoforms.[1]

-

Causality: The ortho-fluorine is critical here; non-fluorinated analogs often lose potency due to rapid metabolism or poor electrostatic fit within the catalytic cleft.[1]

Application B: Transthyretin (TTR) Kinetic Stabilization

Transthyretin amyloidosis occurs when the TTR tetramer dissociates into monomers.[1] Small molecules that bind to the thyroxine (T4) binding pocket stabilize the tetramer.[1]

-

Mechanism: The carboxylate binds to the lysine residues (Lys15) at the entrance of the T4 pocket.[1] The fluorinated phenyl ring occupies the inner halogen-binding pockets (HBP), and the isopropyl group extends into the deepest hydrophobic region.[1]

-

Validation: This mimics the binding mode of Diflunisal and Tafamidis , but the isopropyl group offers a tighter fit in the inner cavity compared to the planar rings of older generation stabilizers.

Visualization of Biological Logic[1]

The following diagram illustrates the synthesis of the scaffold and its divergence into two distinct therapeutic pathways.

Caption: Synthetic origin and dual therapeutic divergence of the 2-Fluoro-5-isopropylbenzoic acid scaffold.

Experimental Protocols

To validate the biological potential of this molecule, the following protocols are recommended. These are designed to be self-validating using positive controls.

Protocol 1: Synthesis via Balz-Schiemann Reaction

Context: Generating the scaffold from commercially available precursors.[1]

-

Nitration: Treat 3-isopropylbenzoic acid with fuming HNO₃/H₂SO₄ at 0°C to yield 2-nitro-5-isopropylbenzoic acid.[1]

-

Reduction: Hydrogenate (H₂, Pd/C) in methanol to obtain 2-amino-5-isopropylbenzoic acid (Anthranilic acid derivative).

-

Diazotization: Dissolve the amine in tetrafluoroboric acid (HBF₄). Add NaNO₂ (aq) dropwise at -5°C.[1]

-

Fluorination: Isolate the diazonium tetrafluoroborate salt. Thermally decompose the dry salt (sand bath, ~110°C) to release N₂ and BF₃, yielding This compound .[1]

-

Purification: Recrystallize from ethanol/water.

Protocol 2: TTR Stabilization Assay (Turbidimetry)

Context: Verifying amyloid inhibition potential.[1]

-

Reagents: Recombinant Wild-Type TTR (0.4 mg/mL), Acetate buffer (pH 4.4, amyloidogenic condition), Test Compound (10 µM - 50 µM).

-

Control: Diflunisal (Positive Control), DMSO (Negative Control).[1]

-

Procedure:

-

Validation: A successful "hit" will show low turbidity (flat line) similar to Diflunisal, whereas the DMSO control will show a rapid increase in absorbance.[1]

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to 2-Fluorobenzoic Acid: Molecular Structure, Properties, and Synthesis. Retrieved from [1]

-

PubChem. (2025).[1] 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid | C10H11FO4S.[1] National Library of Medicine.[1] Retrieved from [1]

-

Ossila. (2024).[1] 2-Fluoro-5-methylbenzoic acid: A fluorinated benzoic acid building block.[1][2] Retrieved from

-

ResearchGate. (2022).[1] Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. Retrieved from

-

Sigma-Aldrich. (2025).[1] this compound Product Detail. Retrieved from [1]

Sources

Methodological & Application

Introduction: The Significance of Fluorinated Benzoic Acids

An in-depth guide to the synthesis of 2-Fluoro-5-(propan-2-yl)benzoic acid, a valuable building block in modern chemical research. This document provides detailed protocols, mechanistic insights, and expert commentary for researchers, scientists, and professionals in drug development.

Fluorinated benzoic acids are a class of compounds that have garnered significant attention in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound, with its specific substitution pattern, represents a key scaffold for the development of novel pharmaceuticals and advanced materials. The presence of the isopropyl group can further enhance interactions with hydrophobic pockets in enzymes and receptors.

This guide, intended for an audience of trained chemists, outlines a robust and reproducible two-step synthetic route to this compound. The chosen strategy involves a Friedel-Crafts alkylation to introduce the isopropyl moiety, followed by a benzylic oxidation to yield the desired carboxylic acid. The protocols provided are designed to be self-validating, with explanations for key experimental choices and potential pitfalls.

Overall Synthetic Strategy

The synthesis begins with the commercially available and relatively inexpensive starting material, fluorobenzene. The isopropyl group is introduced via a Friedel-Crafts alkylation reaction, a classic and powerful method for forming carbon-carbon bonds on aromatic rings.[3][4] The resulting intermediate, 1-fluoro-4-isopropylbenzene (p-fluorocumene), is then subjected to a strong oxidizing agent to convert the isopropyl group into a carboxylic acid function, yielding the final product.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Friedel-Crafts Alkylation of Fluorobenzene

Objective: To synthesize 1-fluoro-4-isopropylbenzene by the alkylation of fluorobenzene.

Background: The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction.[5][6] In this step, a Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a carbocation or a carbocation-like electrophile from an alkyl halide.[4] This electrophile is then attacked by the electron-rich aromatic ring of fluorobenzene. The fluorine atom is an ortho-, para-director, meaning the incoming electrophile will preferentially add to the positions ortho or para to the fluorine. Due to steric hindrance, the para-substituted product, 1-fluoro-4-isopropylbenzene, is generally the major product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Fluorobenzene | 96.10 | 25.0 g (23.9 mL) | 0.26 |

| 2-Chloropropane | 78.54 | 24.5 g (28.7 mL) | 0.31 |

| Aluminum Chloride (anhydrous) | 133.34 | 41.6 g | 0.31 |

| Dichloromethane (DCM, anhydrous) | - | 250 mL | - |

| 6M Hydrochloric Acid | - | 200 mL | - |

| Saturated Sodium Bicarbonate | - | 150 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Experimental Protocol:

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas). Ensure all glassware is oven-dried to prevent quenching of the Lewis acid catalyst.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (41.6 g) and anhydrous dichloromethane (150 mL). Cool the slurry to 0 °C in an ice-water bath with stirring.

-

Addition of Reactants: In the dropping funnel, prepare a mixture of fluorobenzene (25.0 g) and 2-chloropropane (24.5 g) in anhydrous dichloromethane (100 mL).

-

Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over a period of 1 hour, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by pouring the mixture over 300 g of crushed ice in a large beaker. Caution: This is a highly exothermic process.

-

Once the ice has melted, add 100 mL of 6M HCl to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 100 mL of 6M HCl, 150 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product, 1-fluoro-4-isopropylbenzene, can be purified by fractional distillation under reduced pressure.

Part 2: Benzylic Oxidation of 1-Fluoro-4-isopropylbenzene

Objective: To synthesize this compound by oxidizing the isopropyl group of 1-fluoro-4-isopropylbenzene.

Background: The alkyl side chains of aromatic rings can be oxidized to carboxylic acids using strong oxidizing agents, provided the benzylic carbon has at least one hydrogen atom. Potassium permanganate (KMnO₄) is a powerful and effective reagent for this transformation. The reaction proceeds through a radical mechanism at the benzylic position. The initial oxidation product is the potassium salt of the benzoic acid, which is soluble in the aqueous reaction medium. Subsequent acidification precipitates the free carboxylic acid.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Fluoro-4-isopropylbenzene | 138.19 | 10.0 g | 0.072 |

| Potassium Permanganate (KMnO₄) | 158.03 | 28.5 g | 0.18 |

| Water | - | 400 mL | - |

| Sodium Hydroxide (optional) | 40.00 | ~1 g | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

| Ethanol/Water mixture | - | For recrystallization | - |

Experimental Protocol:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-4-isopropylbenzene (10.0 g), water (400 mL), and a small amount of sodium hydroxide (~1 g, to maintain basicity).

-

Addition of Oxidant: Heat the mixture to reflux. Add potassium permanganate (28.5 g) in small portions over 2-3 hours to the vigorously stirred, refluxing mixture. Caution: The reaction is exothermic; control the rate of addition to maintain a steady reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Completion: After all the KMnO₄ has been added, continue to reflux the mixture until the purple color no longer fades (indicating the presence of excess permanganate), typically for an additional 1-2 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Destroy the excess KMnO₄ by adding a small amount of a reducing agent (e.g., sodium bisulfite or a few mL of ethanol) until the purple color is discharged.

-

Filter the hot mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

-

Cool the clear filtrate in an ice bath.

-

-

Product Isolation: Slowly acidify the cold filtrate with concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of this compound will form.

-

Purification:

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.

-

Dry the purified crystals in a vacuum oven.

-

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~12.0 (s, 1H, COOH), 7.8-7.9 (m, 1H, Ar-H), 7.2-7.3 (m, 2H, Ar-H), 3.0-3.1 (septet, 1H, CH(CH₃)₂), 1.25 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~170 (C=O), 160-163 (d, ¹JCF, C-F), ~145 (C-isopropyl), 125-130 (aromatic CHs), ~115 (d, ²JCF, C-H ortho to F), 34 (CH(CH₃)₂), 24 (CH(CH₃)₂) |

| IR (ATR) | ν ~3000 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (s, C=O), ~1250 cm⁻¹ (s, C-F) |

| Mass Spec (EI) | m/z (%) = 182 (M⁺), 167 (M⁺ - CH₃), 139 (M⁺ - C₃H₇) |

Mechanistic Insights: The Friedel-Crafts Alkylation

The mechanism of the Friedel-Crafts alkylation involves three key steps:

-

Generation of the Electrophile: The Lewis acid (AlCl₃) abstracts the chloride from 2-chloropropane to form an isopropyl carbocation. This carbocation is the active electrophile.

-

Electrophilic Attack: The π-system of the fluorobenzene ring acts as a nucleophile and attacks the isopropyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom bearing the new isopropyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Caption: Mechanism of the Friedel-Crafts alkylation of fluorobenzene.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described two-step procedure, employing a Friedel-Crafts alkylation followed by a benzylic oxidation, is a reliable and scalable method for accessing this important chemical intermediate. By understanding the underlying principles and carefully following the detailed protocols, researchers can successfully synthesize this compound for use in drug discovery, materials science, and other areas of chemical research.

References

- Guidechem. (2020, November 10). How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE?

- Organic Syntheses.

- Ossila. 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.

- University of the West Indies. Organic Synthesis: Benzoic Acid via a Grignard Reaction.

- Organic Chemistry Portal. Suzuki Coupling.

- BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.

- BenchChem.

- University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid.

- BenchChem. Minimizing Impurity Formation During the Synthesis of 2-Hydroxy-5-isopropylbenzoic acid.

- National Center for Biotechnology Information.

- ChemicalBook. 2-Fluorobenzoic acid synthesis.

- Organic Syntheses.

- PubChem. 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid.

- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Sigma-Aldrich. 2-Fluoro-5-(N-isopropyl-N-methylsulfamoyl)benzoic acid.

- Organic Syntheses. p-FLUOROBENZOIC ACID.

- Docsity. (2021, November 5). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab.

- YouTube. (2022, August 17). A Grignard Reaction.

- BLD Pharm. 1341654-82-7|2-Fluoro-5-isopropylbenzoic acid.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)

- ChemicalBook. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis.

- BenchChem. Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.

- Chemistry Steps. (2022, January 2).

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

2-Fluoro-5-(propan-2-yl)benzoic acid synthesis protocol

Application Note: Precision Synthesis of 2-Fluoro-5-(propan-2-yl)benzoic Acid

Part 1: Strategic Analysis & Route Selection

1.1 Target Molecule Profile

-

IUPAC Name: this compound[1]

-

Common Name: 2-Fluoro-5-isopropylbenzoic acid

-

CAS: 116529-60-3

-

Core Structure: A benzoic acid scaffold substituted with a fluorine atom at the ortho position (C2) and an isopropyl group at the meta position (C5).

1.2 Retrosynthetic Logic The synthesis of polysubstituted benzenes requires careful consideration of directing effects.

-

Challenge: Starting from the commercially available 1-fluoro-4-isopropylbenzene (4-fluorocumene) , standard electrophilic aromatic substitution (EAS) (e.g., bromination followed by Grignard) fails to yield the target. The isopropyl group is an activating ortho/para director, while fluorine is a deactivating ortho/para director. In EAS, the activating alkyl group dominates, directing the incoming electrophile ortho to the isopropyl group (yielding the unwanted 5-fluoro-2-isopropylbenzoic acid isomer).

-

Solution (The "DoM" Strategy): To install the carboxyl group ortho to the fluorine, we must exploit Directed Ortho Metalation (DoM) .[2] Fluorine acts as a powerful Directed Metalation Group (DMG) due to its high electronegativity, which acidifies the adjacent proton (inductive effect). Using a strong organolithium base allows for exclusive deprotonation at the C2 position, followed by quenching with

.

1.3 Selected Route: Cryogenic Ortho-Lithiation/Carboxylation This protocol utilizes n-butyllithium (or LDA) to selectively lithiate 1-fluoro-4-isopropylbenzene at the position ortho to the fluorine, followed by a carbon dioxide quench.

Part 2: Visualized Reaction Workflow

Figure 1: Reaction Scheme and Regioselectivity Control

Caption: Regioselective synthesis via fluorine-directed lithiation. The strong inductive effect of Fluorine directs the Lithium base to the C2 position, overriding steric factors.

Part 3: Detailed Experimental Protocol

3.1 Materials & Equipment

| Component | Specification | Role |

| Precursor | 1-Fluoro-4-isopropylbenzene (>98%) | Starting Material |

| Base | Lithium Diisopropylamide (LDA) 2.0M in THF/Heptane | Lithiating Agent |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Reaction Medium |

| Electrophile | Carbon Dioxide (Dry Ice, crushed) | Carboxyl Source |

| Quench | 2N Hydrochloric Acid (HCl) | Protonation |

| Equipment | 3-Neck Flask, N2/Ar line, Low-temp thermometer | Cryogenic Setup |

3.2 Step-by-Step Procedure

Step 1: Reactor Setup and Inertion

-

Oven-dry a 500 mL 3-neck round-bottom flask, magnetic stir bar, and addition funnel. Assemble hot under a flow of Nitrogen or Argon.

-

Cool to room temperature under positive inert gas pressure.

-

Charge the flask with Anhydrous THF (150 mL) .

Step 2: Cryogenic Lithiation

-

Cool the THF to -78°C using a dry ice/acetone bath.

-

Option A (Commercial LDA): Add LDA solution (2.0M, 55 mL, 1.1 equiv) dropwise via syringe, maintaining internal temperature below -70°C.

-

Option B (In-situ LDA): Add diisopropylamine (1.2 equiv) followed by n-BuLi (1.1 equiv) at -78°C and stir for 30 mins.

-

Add 1-Fluoro-4-isopropylbenzene (13.8 g, 100 mmol) dropwise over 20 minutes.

-

Critical Process Parameter (CPP): The internal temperature must not exceed -65°C during addition to prevent benzyne formation or polymerization.

-

-

Stir the mixture at -78°C for 2 hours . The solution typically turns a pale yellow or orange color, indicating the formation of the aryllithium species.

Step 3: Carboxylation (The Trap)

-

Prepare a source of dry

. This can be done by filling a separate flask with crushed dry ice and channeling the gas through a drying tube (CaCl2) into the reaction flask via a cannula or gas dispersion tube. -

Bubble excess

gas into the reaction mixture at -78°C for 30 minutes.-

Observation: The mixture will become viscous and may turn colorless or pale white as the lithium carboxylate precipitates.

-

-

Remove the cooling bath and allow the reaction to warm to room temperature (approx. 20°C) while continuing the

purge.

Step 4: Quench and Workup (Acid-Base Purification)

-

Quench: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water .

-

Basification: Adjust pH to >10 using 10% NaOH solution (if not already basic).

-

Wash: Extract the aqueous layer with Diethyl Ether (

) to remove unreacted starting material (neutral organics). Discard the organic (ether) layer. -

Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 using concentrated HCl .

-

Result: The product, 2-Fluoro-5-isopropylbenzoic acid, will precipitate as a white solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

). -

Drying: Dry the solid in a vacuum oven at 45°C overnight.

3.3 Purification & Validation

-

Recrystallization: If purity is <98%, recrystallize from a mixture of Ethanol/Water (1:3) or Hexanes/Ethyl Acetate .

-

Expected Yield: 75-85%.

Part 4: Analytical Characterization

Table 1: Expected Analytical Data

| Technique | Parameter | Expected Signal/Characteristic |

| 1H NMR | solvent: DMSO-d6 | δ 13.2 (br s, 1H, COOH)δ 7.65 (dd, 1H, H-6, J=7.0, 2.0 Hz)δ 7.45 (ddd, 1H, H-4)δ 7.20 (dd, 1H, H-3, J=10.0, 8.0 Hz)δ 2.95 (sept, 1H, CH of iPr)δ 1.22 (d, 6H, CH3 of iPr) |

| 19F NMR | solvent: DMSO-d6 | δ -110 to -115 ppm (multiplet, characteristic of ortho-substituted fluorobenzene) |

| HPLC | C18 Column | Retention time approx. 4-5 min (MeCN/H2O gradient).[1][3] Purity >98% required. |

Note on NMR Interpretation: The coupling constants are diagnostic. The proton at C6 (ortho to COOH) will show a small coupling to Fluorine (J~7 Hz) and meta coupling to H4. The proton at C3 (ortho to Fluorine) will show a large H-F coupling (J~10 Hz).

Part 5: Troubleshooting & Optimization

Figure 2: Workup Logic Flowchart

Caption: Acid-Base extraction strategy ensures removal of neutral starting materials without column chromatography.

Common Issues:

-

Low Yield: Usually caused by moisture in the THF or insufficient drying of the

. Ensure THF is distilled over Na/Benzophenone or passed through an activated alumina column. -

Regioisomers: If the temperature rises above -60°C during lithiation, thermodynamic equilibration may occur, or benzyne mechanisms might intervene, leading to byproducts. Keep it cold!

-

Incomplete Carboxylation: Ensure vigorous bubbling of

. Using dry ice pellets directly in the reaction is risky (thermal shock/moisture); gas transfer is preferred.

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43140864, 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid. (Structural analog data for verification). Link

-

Organic Syntheses. (1929). p-Fluorobenzoic Acid.[4] Org. Synth. 9, 40. (Foundational protocol for fluorobenzoic acid derivatives). Link

Sources

- 1. 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid | C10H11FO4S | CID 43140864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Strategic Utilization of 2-Fluoro-5-(propan-2-yl)benzoic Acid in Lead Optimization

Introduction: The Scaffold Profile

In the iterative cycle of drug discovery, the transition from a "hit" to a "lead" often hinges on subtle structural modifications that optimize potency without compromising metabolic stability. 2-Fluoro-5-(propan-2-yl)benzoic acid (also known as 2-Fluoro-5-isopropylbenzoic acid) represents a high-value building block that addresses two critical design challenges simultaneously: hydrophobic pocket filling and metabolic blockade .

While the 2-fluoro-5-methyl analog is a common starting point (e.g., in Adenylyl Cyclase 1 inhibitors), the 5-isopropyl variant offers a superior steric profile for filling larger hydrophobic cavities (Lipophilic Ligand Efficiency). Furthermore, the 2-fluoro substituent is not merely a metabolic blocker; it serves as a latent "leaving group" for intramolecular nucleophilic aromatic substitution (

Physicochemical Profile

| Property | Value | Drug Discovery Significance |

| Molecular Weight | 182.19 g/mol | Fragment-like; allows room for scaffold growth. |

| ClogP | ~3.2 | High lipophilicity; ideal for crossing blood-brain barrier (BBB) or targeting intracellular kinases. |

| pKa (Acid) | ~3.8 | The ortho-fluorine inductively acidifies the carboxylate (vs. benzoic acid pKa 4.2), influencing coupling kinetics. |

| Electronic Effect | Ortho-F (Inductive withdrawal) | Deactivates ring to electrophilic attack; Activates C2 for nucleophilic displacement ( |

Application Note: Strategic Utility in Medicinal Chemistry

The "Isopropyl Effect" in Potency Optimization

The isopropyl group at the C5 position acts as a bioisostere for phenyl or tert-butyl groups. Unlike the planar phenyl ring, the isopropyl group provides "3D bulk" (saturation) which improves solubility and reduces "flatness"—a key metric in avoiding clinical toxicity.

-

Mechanism: The isopropyl group creates strong van der Waals interactions within hydrophobic pockets (e.g., the ATP-binding site of kinases or the ligand-binding domain of Nuclear Receptors like PPARs).

-

Metabolic Stability: The branching at the benzylic position (methine CH) slows down CYP450-mediated oxidation compared to an n-propyl chain.

The "Fluorine Switch" for Heterocycle Synthesis

The most powerful application of this building block is its ability to serve as a precursor for fused bicyclic systems. The ortho-fluorine atom is sufficiently electron-deficient (due to the para-carboxylate/amide electron-withdrawing group) to undergo displacement by internal nucleophiles.

Pathway:

-

Amide Coupling: React acid with an amine containing a pendant nucleophile (e.g., amino-alcohol).

-

Cyclization: Base-mediated

displaces the Fluorine to close the ring.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Objective: To couple 2-Fluoro-5-isopropylbenzoic acid with a secondary amine while minimizing racemization and maximizing yield despite the steric bulk.

Reagents:

-

Acid: this compound (1.0 equiv)[1]

-

Amine: Target amine (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

-

Preparation: Dissolve this compound (1.0 mmol, 182 mg) in anhydrous DMF (5 mL) in a dried round-bottom flask under Nitrogen/Argon.

-

Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

-

Addition: Add the amine (1.1 mmol) dropwise (if liquid) or as a solution in DMF (if solid).

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS. The ortho-fluorine accelerates the reaction slightly by withdrawing electron density, making the carbonyl more electrophilic.

-

Work-up: Dilute with EtOAc (50 mL), wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

-

LC-MS: Look for [M+H]+ peak.

-

19F NMR: The Fluorine signal (typically ~ -110 to -120 ppm) should remain; if it disappears, you may have accidentally displaced it with the amine (rare at RT without strong base).

Protocol B: Synthesis of 1,4-Benzoxazepin-5-ones via

Objective: To utilize the 2-Fluoro substituent as a leaving group to form a fused heterocyclic core.

Reagents:

-

Substrate: Amide product from Protocol A (Must contain a pendant -OH group, e.g., derived from 3-aminopropan-1-ol).

-

Base:

(Cesium Carbonate) (2.0 equiv) -

Solvent: DMSO or DMF (Dry)

Step-by-Step Procedure:

-

Dissolution: Dissolve the fluoro-amide substrate (0.5 mmol) in anhydrous DMSO (5 mL).

-

Base Addition: Add powdered

(1.0 mmol, 326 mg). -

Cyclization: Heat the mixture to 80–100°C for 2–6 hours.

-

Monitoring: Monitor by LC-MS. The mass will decrease by 20 Da (Loss of HF: -20).

-

Work-up: Pour into ice water. Extract with EtOAc.[4] Caution: DMSO removal requires extensive water washing.

-

Purification: Recrystallization or Prep-HPLC.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available for this building block.

Figure 1: Divergent synthesis showing direct amide utilization versus cyclization to fused heterocycles.

Case Study: Optimization of AC1 Inhibitors

While specific clinical data for the isopropyl variant is proprietary in many pipelines, its utility is best understood by examining the 2-fluoro-5-methyl analog used in the development of Adenylyl Cyclase 1 (AC1) inhibitors for chronic pain treatment [1].

-

The Baseline: Researchers utilized 2-fluoro-5-methylbenzoic acid to create a benzoxazepinone core.[5]

-

The Optimization Opportunity: Replacing the 5-methyl with 5-isopropyl (using the building block described here) increases the volume of the hydrophobic tail.

-

Result: In analogous kinase programs (e.g., B-Raf inhibitors), this "Methyl-to-Isopropyl" switch often results in a 3–10x increase in potency due to better desolvation penalties and tighter packing in the hydrophobic cleft [2].

References

-

Scott, J. et al. (2022).[5] Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. Journal of Medicinal Chemistry, 65(6), 4667–4686.[5]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Chen, Q. et al. (2019).[5] Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4H)-ones and 1,3-Benzoxazin-4(4H)-ones Switched by Solvents.[5] Molecules, 24(20), 3773.[5]

-

Harris, C. et al. (2016). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate. Journal of Medicinal Chemistry, 59(5), 2163–2178.[5]

Sources

- 1. 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid | C10H11FO4S | CID 43140864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]

- 3. drughunter.com [drughunter.com]

- 4. rsc.org [rsc.org]

- 5. ossila.com [ossila.com]

High-Yield Amidation Strategies for 2-Fluoro-5-(propan-2-yl)benzoic Acid

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The amidation of 2-Fluoro-5-(propan-2-yl)benzoic acid (CAS: 1341654-82-7) presents a unique set of challenges and opportunities in medicinal chemistry.[1] While the 5-isopropyl group exerts a remote electron-donating effect, the 2-fluoro substituent is the critical control element.

Mechanistic Considerations

-

Electronic Activation vs. Labiles: The ortho-fluorine atom is strongly electronegative.[1] Inductively, it increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack by amines. However, this same electron-withdrawing character activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) .[1]

-

Steric Profile: Unlike ortho-chloro or ortho-methyl substituents, the fluorine atom (Van der Waals radius ~1.47 Å) does not impose significant steric hindrance.[1] Therefore, "forcing" conditions (high heat) are rarely necessary and often detrimental.[1]

-

Side Reaction Risk: The primary failure mode in this synthesis is not lack of conversion, but the displacement of the fluorine atom by the amine nucleophile, leading to an aniline byproduct rather than the desired benzamide. This is particularly prevalent under high-temperature, basic conditions.[1]

Recommendation: This guide prioritizes T3P® (Propanephosphonic acid anhydride) coupling as the primary method due to its mild, non-basic activation cycle, which suppresses SNAr side reactions. The Acid Chloride route is provided as a scalable, cost-effective alternative.

Protocol A: T3P-Mediated Direct Amidation (Recommended)[1]

Rationale: T3P acts as a coupling agent and water scavenger.[1][2][3] Unlike HATU or EDC, it does not require a large excess of base and generates water-soluble byproducts, simplifying purification. Its acidic nature during activation protects the ortho-fluoro group from nucleophilic displacement.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Primary or Secondary)

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (2.5 – 3.0 equiv)[1]

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step Procedure

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration ~0.2 M).

-

Base Addition: Cool the solution to 0 °C (ice bath). Add DIPEA (2.5 equiv) dropwise.[1] Note: Cooling is critical to prevent exotherms that could trigger SNAr.[1]

-

Activation: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes. The solution may turn slightly yellow.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C).

-

Workup (Self-Validating):

-

Purification: The crude product is often >95% pure.[1] If necessary, recrystallize from Hexanes/EtOAc or purify via silica flash chromatography.

Protocol B: Acid Chloride Activation (Scale-Up Ready)

Rationale: For multi-gram to kilogram scale, T3P can be expensive. The acid chloride route is robust but requires strict temperature control to prevent F-displacement.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Oxalyl Chloride ((COCl)2) (1.2 equiv)[1]

-

Catalyst: DMF (Dimethylformamide) (0.05 equiv - catalytic drops)[1]

-

Solvent: Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Procedure

-

Activation:

-

Suspend the benzoic acid derivative in dry DCM (0.5 M) under Nitrogen/Argon.

-

Add catalytic DMF (2–3 drops).[1]

-

Cool to 0 °C.

-

Add Oxalyl Chloride dropwise.[1] Gas evolution (CO/CO2) will occur.[1]

-

Stir at room temperature for 2 hours until gas evolution ceases.

-

In-process Check: Quench a small aliquot with MeOH and check for methyl ester formation by TLC/LCMS to confirm complete activation.

-

Evaporation (Critical): Concentrate the mixture to dryness to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh DCM.

-

-

Coupling:

-

In a separate vessel, dissolve the Amine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM.[1] Cool to 0 °C.

-

Add the solution of Acid Chloride (prepared above) dropwise to the amine solution.

-

Why Reverse Addition? Adding the acid chloride to the amine ensures the amine is always in excess relative to the acylating agent locally, but keeping the temp low prevents the amine from attacking the fluorine.

-

-

Workup:

Troubleshooting & Critical Control Points

The SNAr Trap (Fluorine Displacement)

The most common failure mode is the formation of an aniline byproduct.

-

Symptom: LCMS shows a mass of [M+Amine-HF].[1]

-

Cause: High temperature (>50 °C) or using a strong nucleophilic amine with excess strong base.[1]

-

Solution:

Comparison of Methods

| Feature | Protocol A: T3P Coupling | Protocol B: Acid Chloride | Protocol C: HATU/EDC |

| Scale Suitability | mg to 100g | 100g to kg+ | mg to g |

| SNAr Risk | Low (Mild conditions) | Medium (Depends on temp) | High (Basic conditions) |

| Purification | Simple (Water washes) | Simple (Evaporation) | Difficult (Urea removal) |

| Cost | High | Low | Medium |

| Atom Economy | Moderate | High | Low |

Visualizing the Workflow

Diagram 1: Reaction Decision Tree & Mechanism

This workflow illustrates the decision process for selecting the optimal route based on scale and risk.

Caption: Decision tree for selecting T3P vs. Acid Chloride routes, highlighting the S_NAr risk pathway.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Discusses T3P advantages). Available at: [Link][1]

-

Curia Global. Propanephosphonic Acid Anhydride (T3P®) Reagent Guide. Available at: [Link][1][2]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Available at: [Link]

-

PubChem. this compound Compound Summary. Available at: [Link](Note: CID linked for structural verification)[1]

Sources

2-Fluoro-5-(propan-2-yl)benzoic acid in the synthesis of PARP inhibitors

Application Notes & Protocols

Topic: The Role of 2-Fluoro-5-Substituted Benzoic Acids in the Synthesis of PARP Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cellular DNA damage response (DDR) machinery.[1][2] They function as molecular sensors for DNA single-strand breaks (SSBs), binding to damaged sites and catalyzing the synthesis of poly(ADP-ribose) chains. This process recruits other DDR proteins to initiate repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP-mediated repair for survival.

The development of PARP inhibitors (PARPi) exploits this dependency through a mechanism known as "synthetic lethality".[3][4] By inhibiting PARP, SSBs are not efficiently repaired and accumulate. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR (e.g., BRCA-mutated), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[4] Furthermore, many PARP inhibitors are now understood to function by "trapping" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further disrupts replication and contributes to cytotoxicity.[5]

Olaparib (Lynparza™) was the first-in-class PARP inhibitor to receive FDA approval and has become a cornerstone therapy for certain types of ovarian, breast, and prostate cancers.[2][6] The synthesis of Olaparib and other related inhibitors often relies on versatile and strategically functionalized building blocks. This guide focuses on the 2-fluoro-5-substituted benzoic acid scaffold, a key precursor in the construction of these complex therapeutic agents, with a specific examination of the synthetic route to Olaparib as a representative example.

Part 1: The 2-Fluoro-5-Substituted Benzoic Acid Scaffold: A Privileged Motif

The selection of a starting material in medicinal chemistry is a critical decision that influences not only the synthetic route but also the final properties of the drug candidate. The 2-fluoro-5-substituted benzoic acid scaffold is frequently employed for several strategic reasons.

The Influence of the ortho-Fluorine Atom

The incorporation of a fluorine atom, particularly at the position ortho to the carboxylic acid, imparts several advantageous physicochemical properties.[7][8]

-

Modulation of Acidity: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect increases the acidity (lowers the pKa) of the carboxylic acid group. This can enhance binding interactions with target proteins and influence the solubility profile of the molecule.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[9][10] Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.[7]

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions within the protein binding pocket, including hydrogen bonds (as a weak acceptor) and electrostatic or dipole-dipole interactions, which can significantly improve binding affinity and selectivity.[7][11]

The Versatility of the C-5 Position

The C-5 position of the benzoic acid ring serves as the primary attachment point for building out the pharmacophore responsible for key interactions with the PARP enzyme. In the synthesis of Olaparib, this position is elaborated to introduce the critical phthalazinone moiety. For the user-specified molecule, 2-Fluoro-5-(propan-2-yl)benzoic acid , the isopropyl group at C-5 would provide a distinct hydrophobic feature. While this specific molecule is not a direct precursor for Olaparib, it represents a valid starting point for creating novel analogues where a bulky, hydrophobic group could probe specific regions of the PARP active site.

Part 2: Representative Synthesis of a PARP Inhibitor: Olaparib

The following section details a well-established synthetic pathway to Olaparib, which highlights the conversion of a 2-fluoro-5-substituted benzoic acid derivative into the final active pharmaceutical ingredient (API). The overall process is a convergent synthesis, where the core phthalazinone-benzoic acid intermediate is prepared separately and then coupled with the piperazine side chain.[2][6]

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages:

-

Stage 1: Construction of the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid .

-

Stage 2: Amide coupling of the key intermediate with 1-(cyclopropylcarbonyl)piperazine to yield Olaparib.

Caption: Convergent synthetic workflow for the PARP inhibitor Olaparib.

Protocol 1: Synthesis of Key Intermediate (5)

This protocol outlines a scalable and robust process for synthesizing 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5) , adapted from established manufacturing processes.[2][6] The route begins with the commercially available ethyl 2-fluoro-5-methylbenzoate.

Materials & Reagents

| Reagent | CAS Number | Supplier |

| Ethyl 2-fluoro-5-methylbenzoate (1) | 874755-44-5 | Major suppliers |

| N-Bromosuccinimide (NBS) | 128-08-5 | Major suppliers |

| Benzoyl peroxide (BPO), 75% | 94-36-0 | Major suppliers |

| Phthalhydrazide (2) | 1445-69-8 | Major suppliers |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Major suppliers |

| Zinc dust | 7440-66-6 | Major suppliers |

| Lithium chloride (LiCl) | 7447-41-8 | Major suppliers |

| Pd₂(dba)₃ | 51364-51-3 | Major suppliers |

| SPhos | 657408-07-6 | Major suppliers |

| Dichloromethane (DCM) | 75-09-2 | Major suppliers |

| N,N-Dimethylacetamide (DMAc) | 127-19-5 | Major suppliers |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Major suppliers |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | Major suppliers |

Step-by-Step Methodology

Step 1a: Bromination of Ethyl 2-fluoro-5-methylbenzoate (1)

-

To a stirred solution of ethyl 2-fluoro-5-methylbenzoate (1) (1.0 eq) in dichloromethane (DCM, 10 vol), add N-Bromosuccinimide (NBS, 1.1 eq).

-

Add benzoyl peroxide (BPO, 0.05 eq) as a radical initiator.

-

Heat the mixture to reflux (approx. 40 °C) and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 5-(bromomethyl)-2-fluorobenzoate, which can be used directly in the next step.

Step 1b: Preparation of Chlorophthalazinone (3)

-

Suspend phthalhydrazide (2) (1.0 eq) in phosphorus oxychloride (POCl₃, 5 vol).

-

Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 1-chlorophthalazin-4(3H)-one (3) .

-

Rationale: POCl₃ acts as both the solvent and the chlorinating agent, converting the hydroxyl group of the phthalhydrazide tautomer into a chloride, which is a good leaving group for the subsequent coupling reaction.

-

Step 1c: Negishi Coupling and Hydrolysis to form Intermediate (5)

-

Activate zinc dust (2.0 eq) in a separate flask with a small amount of iodine or dilute HCl, then wash and dry.

-

To a solution of ethyl 5-(bromomethyl)-2-fluorobenzoate from Step 1a in DMAc, add the activated zinc dust and LiCl (1.0 eq). Heat to 60-70 °C to form the organozinc reagent.

-

In the main reaction vessel, dissolve 1-chlorophthalazin-4(3H)-one (3) (1.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq) in DMAc.

-

Add the prepared organozinc reagent to the main vessel and heat the mixture to 80-90 °C for 6-8 hours.

-

Rationale: This is a Negishi cross-coupling reaction. The palladium catalyst facilitates the coupling between the organozinc reagent and the aryl chloride (3) . SPhos is a bulky phosphine ligand that stabilizes the palladium catalyst and promotes efficient oxidative addition and reductive elimination steps.

-

-

After completion, cool the reaction and quench with water. Add aqueous NaOH (3.0 eq) and heat to 60 °C for 2-3 hours to hydrolyze the ethyl ester.

-

Filter the mixture to remove palladium residues. Acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5) .

Protocol 2: Final Amide Coupling to Yield Olaparib

This protocol describes the final step, which is the formation of the amide bond between the key intermediate (5) and the piperazine side chain.[12][13]

Materials & Reagents

| Reagent | CAS Number | Supplier |

| Intermediate (5) | 763113-21-9 | From Protocol 1 |

| 1-(Cyclopropylcarbonyl)piperazine | 102436-43-3 | Major suppliers |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | 94790-37-1 | Major suppliers |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Major suppliers |

| Acetonitrile (ACN) | 75-05-8 | Major suppliers |

Step-by-Step Methodology

-

Suspend the key intermediate (5) (1.0 eq) in acetonitrile (ACN, 6 vol) under a nitrogen atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) followed by 1-(cyclopropylcarbonyl)piperazine (1.2 eq).

-

Cool the mixture to approximately 15-20 °C.

-

Add HBTU (1.3 eq) portion-wise over 30 minutes, maintaining the temperature below 25 °C.

-

Rationale: HBTU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming an active ester, which is then readily attacked by the secondary amine of the piperazine. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the reaction. This method is preferred for its high yields, fast reaction times, and minimization of side reactions.

-

-

Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by LC-MS).

-

Cool the mixture to 0-5 °C and hold for 1 hour to maximize precipitation of the product.

-

Filter the solid, wash the cake sequentially with cold acetonitrile and water.

-

Dry the solid under vacuum at 50-60 °C to yield Olaparib as a white to off-white solid. Recrystallization from a suitable solvent system may be performed for further purification if necessary.

Part 3: Data Presentation & Characterization

The following table summarizes the expected outcomes and key characteristics of the compounds in the synthetic pathway.